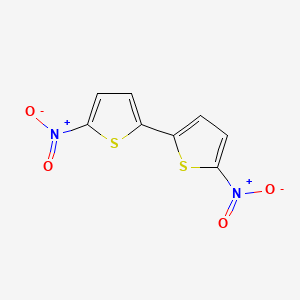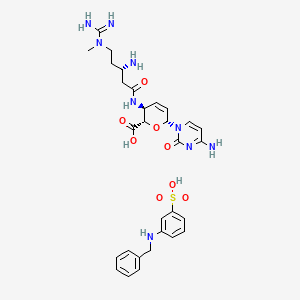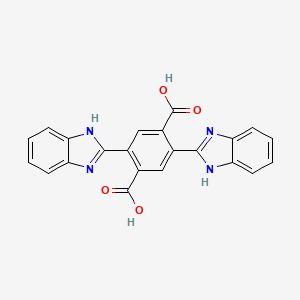
Agn-PC-0mvvdo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agn-PC-0mvvdo is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0mvvdo typically involves several synthetic routes. One common method is the wet chemical method, which includes the polyol method. This method is preferred due to its dimension controllability, production cost, and productivity . The polyol method involves the reduction of metal salts in the presence of a polyol, such as ethylene glycol, which acts as both a reducing agent and a solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and hydrothermal methods can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Agn-PC-0mvvdo undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive sites, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reaction conditions, including temperature, pressure, and solvent, play a crucial role in determining the reaction pathway and the products formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced metal species. Substitution reactions often result in the formation of halogenated compounds .
科学的研究の応用
Agn-PC-0mvvdo has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its potential antimicrobial properties, making it a candidate for use in medical treatments and disinfectants . In medicine, this compound is being explored for its potential in drug delivery systems and as a component in diagnostic tools . Industrial applications include its use in the production of advanced materials and nanotechnology .
作用機序
The mechanism of action of Agn-PC-0mvvdo involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins or enzymes, altering their activity and leading to various physiological responses. The exact molecular targets and pathways involved depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds: Similar compounds to Agn-PC-0mvvdo include other silver-based compounds and nanomaterials, such as silver nanoparticles and silver azide . These compounds share some properties with this compound but differ in their reactivity, stability, and specific applications.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it particularly suitable for certain applications. For example, its stability and reactivity under specific conditions make it an excellent candidate for use in catalytic processes and antimicrobial treatments .
特性
CAS番号 |
41887-96-1 |
|---|---|
分子式 |
C22H14N4O4 |
分子量 |
398.4 g/mol |
IUPAC名 |
2,5-bis(1H-benzimidazol-2-yl)terephthalic acid |
InChI |
InChI=1S/C22H14N4O4/c27-21(28)13-10-12(20-25-17-7-3-4-8-18(17)26-20)14(22(29)30)9-11(13)19-23-15-5-1-2-6-16(15)24-19/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChIキー |
XIXSFKZVUQGHBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3C(=O)O)C4=NC5=CC=CC=C5N4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)

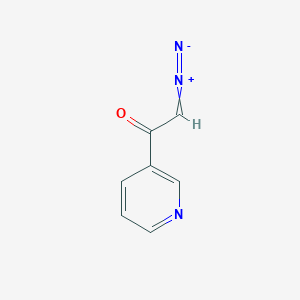
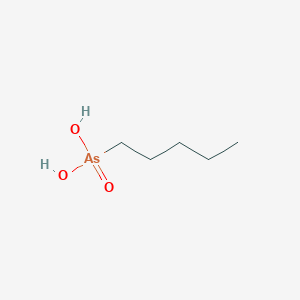
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
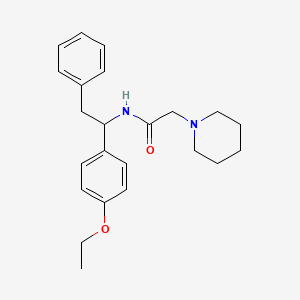
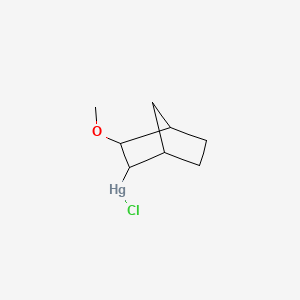

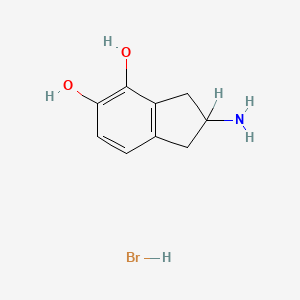
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
